

Preparation of PD153035 Hydrochloride Stock Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: PD153035 Hydrochloride

Cat. No.: B1679113

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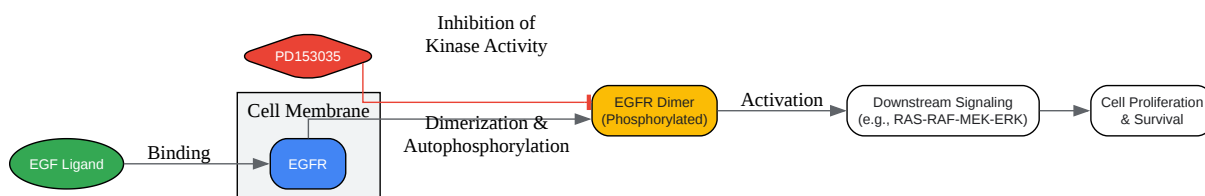
For Researchers, Scientists, and Drug Development Professionals

Introduction

PD153035 Hydrochloride is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] It acts by competitively binding to the ATP site on the EGFR, which in turn prevents autophosphorylation and blocks downstream signaling pathways crucial for cell proliferation and survival.[5][6] This document provides detailed application notes and protocols for the preparation of **PD153035 Hydrochloride** stock solutions to ensure accurate and reproducible experimental results.

Mechanism of Action

PD153035 exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR.[6][7] The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK cascade, which are pivotal for cell growth and survival. PD153035 specifically inhibits this autophosphorylation step, thereby disrupting these critical downstream signals.[6]



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Caption: EGFR Signaling Pathway Inhibition by PD153035.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PD153035 Hydrochloride**.

Table 1: Physicochemical Properties of **PD153035 Hydrochloride**

Property	Value	Reference(s)
Molecular Formula	$C_{16}H_{15}BrClN_3O_2$	[1]
Molecular Weight	396.67 g/mol	[1][3]
CAS Number	183322-45-4	[1][8]

Table 2: Solubility of **PD153035 Hydrochloride**

Solvent	Solubility	Special Conditions	Reference(s)
DMSO	4 mg/mL (10.08 mM)	Ultrasonic, warming, and heat to 60°C may be required.	[1]
~0.25 mg/mL	-	[9]	
1.96 mg/mL (4.94 mM)	-	[5]	
0.5 mg/mL (1.26 mM)	Use fresh DMSO as moisture can reduce solubility.	[10]	
≥3.97 mg/mL	With gentle warming.	[11]	
Dimethylformamide (DMF)	~0.16 mg/mL	-	[5][9]
Water	< 0.1 mg/mL (Insoluble)	-	[1]
Ethanol	Insoluble	-	[2]

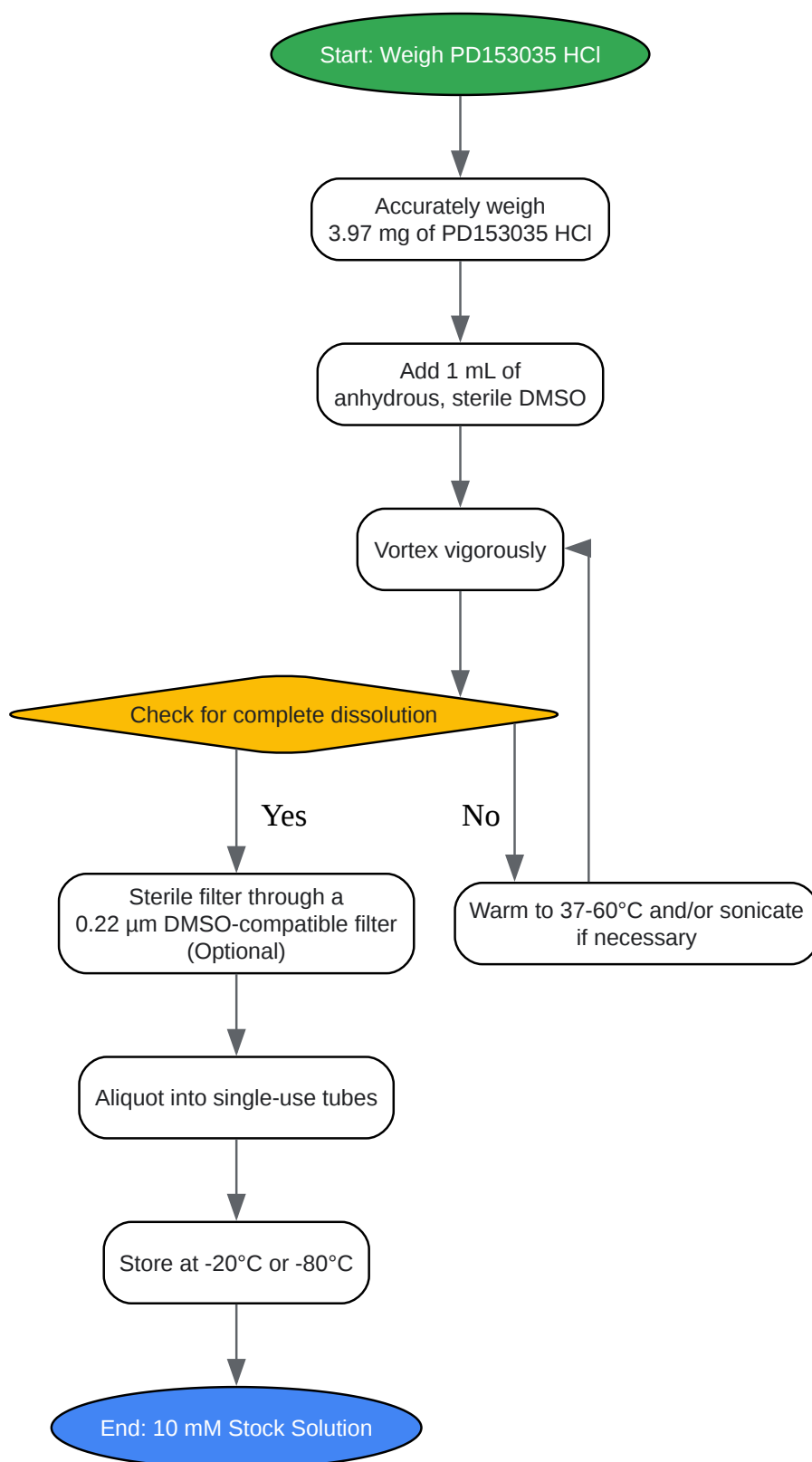
Table 3: Storage and Stability of **PD153035 Hydrochloride**

Form	Storage Temperature	Stability	Reference(s)
Solid Powder	4°C	Sealed, away from moisture.	[1]
-20°C	3 years	[5]	
In Solvent (e.g., DMSO)	-80°C	6 months	[1][3]
3 months	[5]		
-20°C	1 month	[1][3]	
2 weeks	[5]		
Aqueous Solution	Not Recommended	Not recommended for more than one day.	[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM PD153035 Hydrochloride Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for in vitro experiments.



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Caption: Workflow for Preparing PD153035 HCl Stock Solution.

Materials:

- **PD153035 Hydrochloride** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or sonicator (optional)
- 0.22 μ m syringe filter (DMSO-compatible, optional)

Procedure:

- **Weighing:** Accurately weigh 3.97 mg of **PD153035 Hydrochloride** powder and transfer it to a sterile vial. This mass is calculated based on the molecular weight of 396.67 g/mol to achieve a 10 mM concentration in 1 mL of solvent.
- **Solvent Addition:** Add 1 mL of anhydrous, sterile DMSO to the vial containing the powder.
- **Dissolution:** Vortex the solution vigorously for 1-2 minutes.
- **Enhancing Solubility (if necessary):** If the compound does not fully dissolve, warm the vial in a water bath at 37°C for 10 minutes or place it in an ultrasonic bath for 5-10 minutes until the solution becomes clear.[\[11\]](#)[\[12\]](#) Some sources suggest heating up to 60°C may be necessary.[\[1\]](#)
- **Sterilization (Optional):** For cell culture applications, it is recommended to sterilize the stock solution by passing it through a 0.22 μ m syringe filter that is compatible with DMSO.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[\[12\]](#) Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[1\]](#)
[\[3\]](#)

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.

Materials:

- 10 mM **PD153035 Hydrochloride** stock solution in DMSO
- Sterile cell culture medium
- Sterile conical tubes or microcentrifuge tubes

Procedure:

- Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
- Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound, it is best to perform a serial dilution.
 - First, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed medium. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium and mix thoroughly.
 - Use this intermediate dilution to prepare the final desired concentrations for your experiment.
- Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium. Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[\[12\]](#)
- Mixing: Mix the working solution gently but thoroughly immediately after adding the compound.

- Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately, as storage for more than one day is not advised.[9]

Application in Cell-Based Assays

PD153035 has been shown to inhibit the proliferation of various cancer cell lines that overexpress EGFR.[11][13][14] The IC₅₀ values for cell proliferation are typically in the sub-micromolar to low micromolar range, depending on the cell line's EGFR expression level.[11][13]

Example Experimental Setup: Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of PD153035 prepared as described in Protocol 2. Include a vehicle control (DMSO at the same final concentration).
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Viability Measurement: Add MTT reagent to each well and incubate according to the manufacturer's protocol.
- Data Analysis: Measure the absorbance to determine cell viability and calculate the IC₅₀ value.

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